molecular formula C10H8NaO B1613159 Sodium 2-naphtholate CAS No. 875-83-2

Sodium 2-naphtholate

Cat. No.: B1613159
CAS No.: 875-83-2
M. Wt: 167.16 g/mol
InChI Key: ZNYPFGRLOVXIFH-UHFFFAOYSA-N
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Description

Sodium 2-naphtholate is a useful research compound. Its molecular formula is C10H8NaO and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Environmental and Wastewater Treatment

  • Sodium 2-naphtholate has been explored for its role in environmental impact and wastewater treatment. A study by L. Jing (2005) analyzed the production of 2-naphthol, its market situation, and environmental impact. They proposed a new treatment method using two-stage evaporation and crystallization for 2-naphthol wastewater, recycling sodium 2-naphthalene sulphonate back into production.
  • Another study focused on the adsorptive removal of 2-naphthol from aqueous solutions using a hypercrosslinked resin, highlighting its effectiveness in removing 2-naphthol from water, indicating potential applications in water purification and environmental remediation. This was investigated by Jianhan Huang et al. (2013).

2. Chemical Synthesis and Industrial Applications

  • The compound has been used in the synthesis of various chemicals. For example, H. Shaterian et al. (2008) described a one-pot, efficient three-component condensation method for synthesizing 1-carbamato-alkyl-2-naphthol derivatives, indicating its use in chemical synthesis and industrial applications.
  • Additionally, M. Abdelaal (2005) discussed the electrochemical polymerization of naphthols, including poly(2-naphthol), which was synthesized using an aqueous solution of sodium hydroxide, suggesting its role in polymer science and materials engineering.

3. Biodegradation and Environmental Sciences

  • The biodegradation of 2-naphthol and its metabolites was explored by S. Zang et al. (2010), who investigated the combined use of Aspergillus niger and Bacillus subtilis in treating 2-naphthol-contaminated wastewater, revealing its significance in bioremediation and environmental sciences.

Mechanism of Action

Target of Action

Sodium 2-naphtholate, also known as sodium naphthalen-2-olate, primarily targets naphthalene anions . These anions are selected according to their drift speed through nitrogen buffer gas in a tandem drift tube ion mobility spectrometer .

Mode of Action

The compound interacts with its targets through a process called photodetachment . This involves exposing the target anions to a pulse of tunable light that induces either photodissociation or electron photodetachment . The photodetachment action spectrum of the 2-naphtholate anion exhibits a band system spanning 380–460 nm .

Biochemical Pathways

The carboxylation reaction of sodium 2-naphthoxide is a key biochemical pathway affected by this compound . This reaction involves the formation of sodium 2-naphthoxide-CO2 complex, followed by an electrophilic attack by the carbon of the CO2 moiety on the naphthalene ring . Another pathway involves the alkylation of this compound, which yields high ratios of O/O+C alkylation when conducted in THF, in benzene, and in water .

Pharmacokinetics

It’s known that the compound is a grayish-white powder that becomes reddish or brownish on exposure to light and air . This suggests that the compound’s bioavailability may be influenced by environmental conditions such as light and air exposure.

Result of Action

The primary result of this compound’s action is the photodetachment of electrons from naphthalene anions . This process results in a series of peaks in the photodetachment action spectrum of the 2-naphtholate anion . In the carboxylation reaction, the electrophilic attack by the carbon of the CO2 moiety on the naphthalene ring leads to the formation of new compounds .

Action Environment

The action of this compound is influenced by environmental factors such as light and air exposure . For instance, the compound becomes reddish or brownish on exposure to light and air . Additionally, the alkylation of this compound yields high ratios of O/O+C alkylation when conducted in THF, in benzene, and in water , suggesting that the solvent environment can influence the compound’s action.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 2-naphtholate can be achieved through the reaction of 2-naphthol with sodium hydroxide.", "Starting Materials": [ "2-naphthol", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-naphthol in water to form a solution.", "Add sodium hydroxide to the solution and stir until the 2-naphthol is completely dissolved.", "Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain Sodium 2-naphtholate as a solid." ] }

CAS No.

875-83-2

Molecular Formula

C10H8NaO

Molecular Weight

167.16 g/mol

IUPAC Name

sodium;naphthalen-2-olate

InChI

InChI=1S/C10H8O.Na/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H;

InChI Key

ZNYPFGRLOVXIFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[O-].[Na+]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O.[Na]

875-83-2

Related CAS

135-19-3 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-hydroxynaphthalene-3-carboxylic acid is important as an intermediate for pigments or dyes. Generally, the compound is synthesized by reacting β-naphthol with sodium hydride to give sodium β-naphtholate, reacting the resulting compound with carbon dioxide under pressure to give sodium 2-hydroxynaphthalene-3-carboxylate and then, isolating the desired compound by means of acid precipitation i.e. by adding a mineral acid to the salt.
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Synthesis routes and methods II

Procedure details

A solution of sodium 2-naphtholate is prepared by mixing 210 ml. of water, 59.7 ml. of sodium hydroxide solution (24%), 41.0 g. (0.285 mole) of 2-naphthol. The mixture is stirred until the solid dissolves and then diluted with water to a volume of 567 ml. at 12°-15° C.
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Synthesis routes and methods III

Procedure details

2-hydroxy-3-naphthoic acid can be prepared by reacting 2-naphthol with sodium hydroxide to give sodium 2-naphtholate, reacting the sodium 2-naphtolate with carbon dioxide under an increased pressure, and separating the product by means of acid crystallization. The product may optionally be purified.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes sodium 2-naphtholate useful in organic synthesis?

A: this compound is the sodium salt of 2-naphthol, acting as a potent nucleophile in organic reactions. This reactivity stems from the electron-donating nature of the naphthoxide anion, making it particularly useful for alkylation and carboxylation reactions. [, , ]

Q2: Can you elaborate on the impact of macrocyclic polyethers on the alkylation of this compound?

A: Research has shown that macrocyclic polyethers, such as benzo-18-crown-6 and 4,7,13,16,21,24-hexaoxabicyclo[8.8.8]hexacosane, significantly enhance the ratio of O-alkylation to C-alkylation in reactions with this compound. [, ] This effect is attributed to the specific complexation of the sodium cation by the polyether, which facilitates the dissociation of the unreactive ion-pair aggregates and promotes the formation of the more reactive "naked" anion. []

Q3: What is the interaction between this compound and cetylpyridinium chloride in an aqueous solution?

A: Studies reveal that this compound forms a non-fluorescent complex with cetylpyridinium chloride in aqueous solutions. [] This interaction leads to a decrease in the fluorescence intensity of 2-naphtholate, especially at concentrations below the critical micelle concentration of cetylpyridinium chloride. [] At higher concentrations, dynamic interactions between 2-naphtholate ions and cetylpyridinium micelles further contribute to fluorescence quenching. []

Q4: Are there examples of this compound being employed in catalytic applications?

A: Yes, a mixture of 2-naphthol and this compound has proven effective as a bifunctional catalyst in direct aldol reactions. [] This combination facilitates the formation of hydroxyketones in high yields, highlighting the potential of this compound in catalytic organic transformations. []

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